

Inter-laboratory comparison of Mirabegron impurity profiling.

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Compound of Interest

Compound Name: *Mirabegron impurity-1*

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An Inter-laboratory Guide to Mirabegron Impurity Profiling: A Comparative Analysis

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Mirabegron, a potent and selective β_3 -adrenoceptor agonist used in the treatment of overactive bladder.^{[1][2][3]} While a formal inter-laboratory comparison study with shared samples is not publicly available, this document synthesizes data from various independent studies to offer insights into common impurities, analytical techniques, and forced degradation outcomes. This information is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Mirabegron.^{[2][4]}

Overview of Mirabegron Impurities

Mirabegron impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with other substances.^{[1][5]} These impurities are broadly categorized as:

- **Process-Related Impurities:** These include starting materials, intermediates, and by-products from the synthetic route.^{[1][2]} Chiral impurities, such as the (S)-enantiomer of Mirabegron, are a critical consideration due to the stereospecific activity of the drug.
- **Degradation Products:** These arise from the exposure of Mirabegron to environmental factors such as light, heat, humidity, and oxidative conditions.^[5] Forced degradation studies are essential to identify potential degradants that may form during storage and handling.^{[6][7][8]}

- Nitrosamine Impurities: These have been identified as a potential concern in various pharmaceuticals and require careful monitoring due to their carcinogenic potential.[9]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for Mirabegron impurity profiling. The choice of method often depends on the specific impurities being targeted and the desired sensitivity and resolution.

Table 1: Comparison of HPLC and UPLC Methods for Mirabegron Impurity Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-QTOF-MS/MS Method |
|----------------|--|---|--|
| Column | Puratis C18 (250 x 4.6mm, 5µm)[10] | X-TerraRP-8 (250 mm × 4.6 mm, i.d., 5 µm) [7] | Waters CSH C18 (100 mm × 2.1 mm, 1.7 µm)[6][8] |
| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5[10] | 0.01 M ammonium acetate[7] | 10 mM Ammonium acetate, pH 5[6][8] |
| Mobile Phase B | Methanol[10] | Acetonitrile:Water (60:40)[7] | Acetonitrile[6][8] |
| Elution | Gradient[10] | Not Specified | Gradient[6][8] |
| Flow Rate | Not Specified | Not Specified | 0.3 mL/min |
| Detection | 247 nm[10] | Not Specified | PDA and QTOF-MS/MS[6][8] |
| Column Temp. | 25 °C[10] | Not Specified | Not Specified |
| Application | Quantitative determination of potential impurities. [10] | Characterization of stressed degradation products.[7] | Characterization of stress degradation products.[6][8] |

Forced Degradation Studies: A Comparative Summary

Forced degradation studies are a regulatory requirement to establish the intrinsic stability of a drug substance. Mirabegron has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines.

Table 2: Summary of Mirabegron Forced Degradation Studies

| Stress Condition | Outcome | Key Degradation Products Identified | Reference |
|--------------------|--------------------------|--|-----------|
| Acid Hydrolysis | Degradation observed. | Acylamino group hydrolysates: 2-amino-4-thiazoleacetic acid, 4-methylthiazol-2-amine, (R)-2-[(4-aminophenethyl)amino]-1-phenylethanol. | [11] |
| Base Hydrolysis | Degradation observed. | (Z)-benzaldehyde oxime. | [11] |
| Oxidative Stress | Significant degradation. | Seven degradation products characterized. | [6][7][8] |
| Thermal Stress | Stable. | No significant degradation observed. | [6][8] |
| Photolytic Stress | Stable. | No significant degradation observed. | [6][8] |
| Neutral Hydrolysis | Stable. | No significant degradation observed. | [7] |

Experimental Protocols

Sample Preparation for Impurity Profiling

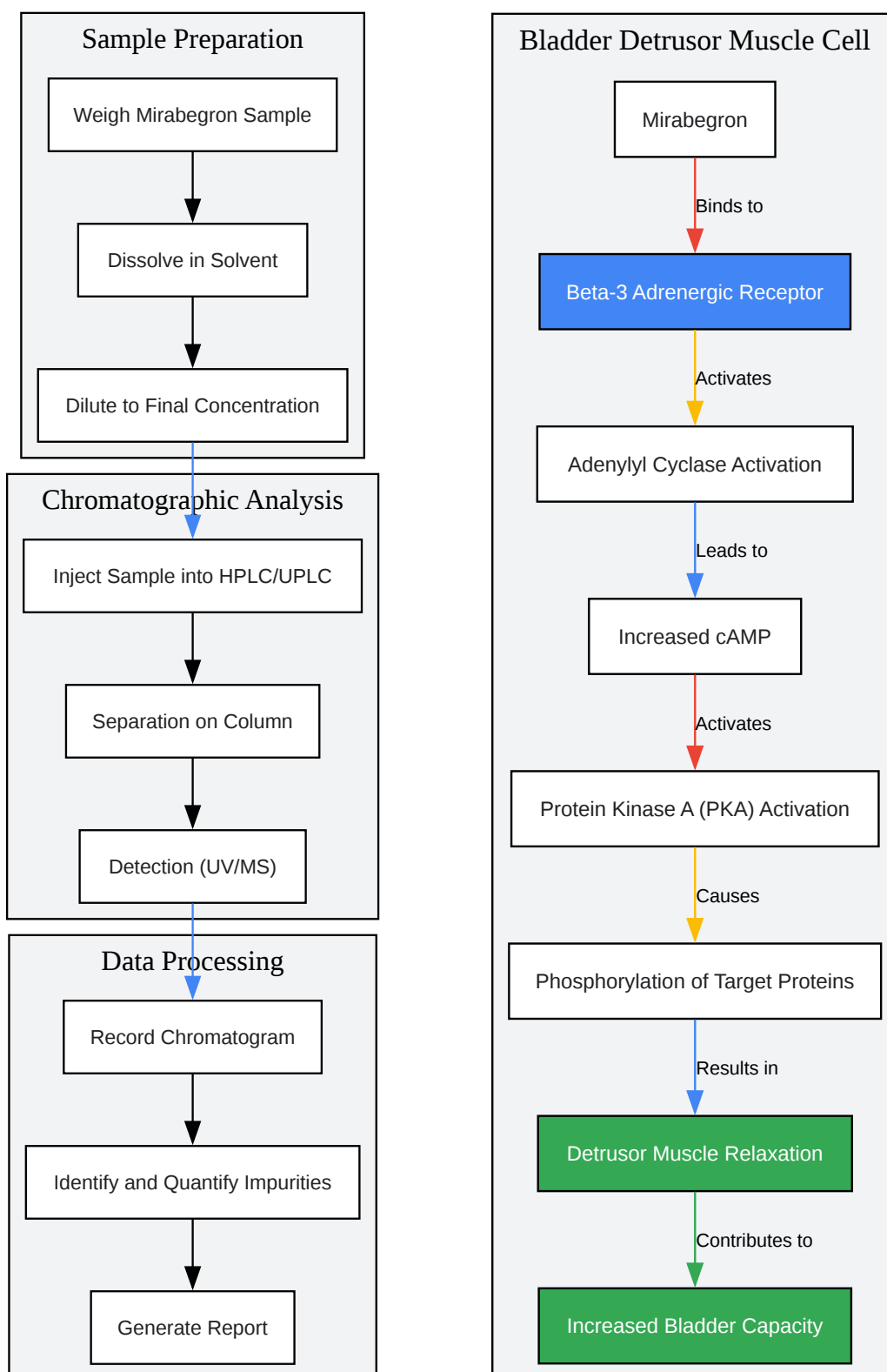
A general procedure for preparing a Mirabegron test sample for HPLC analysis involves dissolving an accurately weighed amount of the substance in a suitable solvent, such as 30% methanol, to achieve a final concentration of approximately 1 mg/mL.[\[12\]](#)

Forced Degradation Methodology (Acid Degradation Example)

- Weigh 202.0 mg of the Mirabegron sample into a 100 mL volumetric flask.[\[7\]](#)
- Dissolve the sample in 50 mL of methanol.[\[7\]](#)
- Dilute to the mark with 0.5 N aqueous HCl solution.[\[7\]](#)
- Heat the solution at 50–60°C in a water bath with stirring for up to 14 hours.[\[7\]](#)
- Transfer 3.75 mL of the solution to a 10 mL volumetric flask.[\[7\]](#)
- Neutralize with 1.8 mL of 0.5 N aqueous NaOH solution and make up to the mark with the diluent.[\[7\]](#)
- Inject the resulting solution into the chromatographic system.[\[7\]](#)

Visualizations

Experimental Workflow for Impurity Profiling



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